molecular formula C10H11N B049805 3-Phenylpropylisocyanide CAS No. 111944-21-9

3-Phenylpropylisocyanide

Cat. No. B049805
M. Wt: 145.2 g/mol
InChI Key: ZQMZCHTXHCEALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylpropylisocyanide is a chemical compound with the molecular formula C10H11N12. It is used for research purposes2. However, it is important to note that this product is not intended for human or veterinary use2.



Synthesis Analysis

The synthesis of 3-Phenylpropylisocyanide is not explicitly mentioned in the search results. However, the synthesis of similar compounds often involves complex organic chemistry reactions34. The process of retrosynthetic analysis is frequently used in organic synthesis3. This involves working backward from the target molecule to identify precursors and reactions that could lead to the desired compound3.



Molecular Structure Analysis

The molecular structure of 3-Phenylpropylisocyanide is not explicitly provided in the search results. However, the molecular weight of the compound is 145.2 g/mol2. The analysis of molecular structures often involves techniques such as mass spectrometry and other spectroscopic methods5.



Chemical Reactions Analysis

The specific chemical reactions involving 3-Phenylpropylisocyanide are not detailed in the search results. However, the study of chemical reactions often involves the use of design of experiments (DoE) for reaction optimization and solvent selection6.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of 3-Phenylpropylisocyanide are not detailed in the search results. However, physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points7. Chemical properties describe the ability of a substance to undergo a specific chemical change7.


Scientific Research Applications

  • Sustainable Isocyanide Synthesis

    • Field : Green Chemistry
    • Application : A protocol for the synthesis of isocyanides, including potentially 3-Phenylpropylisocyanide, has been described . This involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as solvent at 0 °C .
    • Method : The reaction involves dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as solvent at 0 °C . The product isocyanides were obtained in high to excellent yields in less than 5 min .
    • Results : The method offers several advantages including increased synthesis speed, relatively mild conditions, and rapid access to large numbers of functionalized isocyanides, excellent purity, increased safety, and minimal reaction waste .
  • Bio-based Isocyanate Production

    • Field : Polymer Chemistry
    • Application : Isocyanates, including potentially 3-Phenylpropylisocyanide, are key players in the plastics industry . They are used in the production of polyurethanes, which are versatile polymers widely used in a broad range of applications .
    • Method : The review discusses the production of isocyanate compounds directly from biomass . Various methods applied in the synthesis of bio-derived isocyanates are discussed .
    • Results : The global market value of polyurethanes reached $95.13 billion in 2019 and is expected to grow at a compound annual growth rate of 12% .
  • Medicinal Chemistry of Isocyanides

    • Field : Medicinal Chemistry
    • Application : Isocyanides have potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . They are considered an unconventional pharmacophore especially useful as a metal coordinating warhead .
    • Method : The review discusses the synthesis and biological activity of isocyanide-containing molecules .
    • Results : The review aims to convince medicinal chemists of the isocyanide potential in many areas of drug discovery and considering them in the design of future drugs .
  • Visible-Light Photocatalytic Activity

    • Field : Photocatalysis
    • Application : Isocyanides, potentially including 3-Phenylpropylisocyanide, can be involved in visible-light photocatalytic reactions .
    • Method : The reaction involves the excitation of an electron donor-acceptor (EDA) complex under visible light, triggering a single electron transfer from the donor to the isocyanide .
    • Results : The isocyanide radical anion formed in the process can be oxidized back to the original isocyanide .

Safety And Hazards

The specific safety and hazards associated with 3-Phenylpropylisocyanide are not detailed in the search results. However, it is important to handle all chemicals with care and to follow safety guidelines8.


Future Directions

The future directions for research involving 3-Phenylpropylisocyanide are not explicitly mentioned in the search results. However, the development of new synthetic methodologies and the optimization of existing ones are key areas of focus in the field of organic chemistry9.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

3-isocyanopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMZCHTXHCEALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370499
Record name 3-Phenylpropylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpropylisocyanide

CAS RN

111944-21-9
Record name 3-Phenylpropylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Kurzak, W Goldeman, M Szpak, E Matczak-Jon… - Polyhedron, 2015 - Elsevier
… 3-Phenylpropylaminomethane-1,1-diphosphonic acid (3g′) was obtained in the reaction of 3-phenylpropylisocyanide with two equivalents of triethylphosphite in the presence of …
Number of citations: 12 www.sciencedirect.com
AV Lygin, A de Meijere - Angewandte Chemie, 2010 - Wiley Online Library
Isocyanide bewähren sich seit langem als unersetzliche Bausteine in der modernen organischen Chemie. Die einzigartigen Eigenschaften der Isocyanogruppe machen Isocyanide für …
Number of citations: 93 onlinelibrary.wiley.com

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